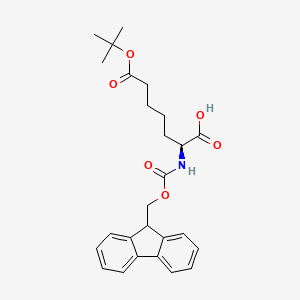

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The compound’s structure includes a tert-butoxy group and a heptanoic acid backbone, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Heptanoic Acid Backbone: The protected amino acid is then reacted with tert-butyl bromoacetate to introduce the tert-butoxy group and form the heptanoic acid backbone.

Final Deprotection and Purification: The final compound is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including protection, coupling, and deprotection, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted heptanoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have been synthesized and evaluated for their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies demonstrate that modifications to the fluorenyl structure can enhance antimicrobial efficacy, making these compounds promising candidates for antibiotic development .

Cytotoxicity and Antiviral Properties

Compounds derived from fluorenyl structures have shown potential cytotoxic effects against cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit cellular proliferation and induce apoptosis in cancer cells. Additionally, some studies have explored the antiviral properties of these compounds against viruses such as Plasmodium falciparum, indicating their potential in developing antimalarial drugs .

Drug Development

Peptide Synthesis

this compound serves as an important building block in peptide synthesis. The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with high purity and yield. The use of this compound facilitates the introduction of specific amino acid sequences that are crucial for biological activity .

Bioconjugation Applications

The compound's structure allows it to be used in bioconjugation techniques, where it can be linked to other biomolecules such as antibodies or enzymes. This application is particularly relevant in targeted drug delivery systems, where conjugates can enhance the specificity and efficacy of therapeutic agents by directing them to specific cells or tissues .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the protection of amino groups and subsequent coupling reactions. The characterization of these compounds is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity .

Mecanismo De Acción

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The tert-butoxy group provides steric hindrance, enhancing the selectivity of reactions involving the heptanoic acid backbone. The deprotection step, typically involving piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent coupling reactions.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is unique due to its specific heptanoic acid backbone, which provides distinct steric and electronic properties compared to similar compounds with shorter or longer carbon chains. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a complex compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protective group for amino acids. The tert-butoxy and oxoheptanoic acid moieties contribute to its unique chemical properties, enhancing its solubility and stability.

Molecular Formula : C24H27NO6

Molecular Weight : 425.48 g/mol

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the introduction of the fluorenyl moiety. The general synthetic pathway includes:

- Protection of Amino Groups : Using Fmoc to protect the amino functionalities.

- Formation of the Heptanoic Acid Backbone : Synthesis of the heptanoic acid structure through standard organic reactions.

- Coupling Reactions : Employing coupling reagents to attach the fluorenyl group to the heptanoic acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. The presence of the fluorenone scaffold has been linked to significant activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus anthracis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro assays demonstrated that modifications in the fluorenone structure can enhance antimicrobial efficacy, suggesting that this compound may serve as a lead for developing new antibiotics .

Antitumor Activity

Fluorenone derivatives have also shown promise in anticancer research. For instance, compounds with similar structural features have been tested for their ability to inhibit type I topoisomerase, an enzyme crucial for DNA replication and repair. The introduction of linear alkyl groups has been associated with increased antiproliferative activity against cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial activity of various fluorenone derivatives found that certain modifications significantly enhanced their effectiveness against resistant bacterial strains. The findings indicated that introducing electron-withdrawing groups improved the inhibitory effects on bacterial growth .

Study 2: Antitumor Potential

Research exploring the antiproliferative effects of fluorenone derivatives revealed that compounds similar to this compound exhibited considerable cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fmoc group, tert-butoxy | Antimicrobial, Antitumor |

| Tilorone | Fluorenone scaffold | Antiviral |

| Benfluron | Fluorenone derivative | Antineoplastic |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWSYDYLILBRJM-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.